physicochemical properties of 1-Hexylimidazole
physicochemical properties of 1-Hexylimidazole
An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyl-1H-imidazole (C₉H₁₆N₂) is a pivotal heterocyclic compound that serves as a fundamental building block in contemporary chemical synthesis and material science. Its unique molecular architecture, featuring a polar imidazole head and a nonpolar hexyl tail, imparts amphiphilic character, making it a versatile precursor for ionic liquids (ILs), a valuable ligand in catalysis, and a key scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, predicting behavior in formulations, and designing novel molecules with targeted functions. This guide provides a consolidated overview of the core physicochemical properties of 1-hexylimidazole, detailed experimental protocols for its synthesis and characterization, and insights into its applications, thereby serving as a comprehensive resource for professionals in the field.
Core Physicochemical Properties
The functional utility of 1-hexylimidazole is directly governed by its physical and chemical characteristics. These properties influence its solvency, reactivity, and interactions with other molecules. While some parameters are well-documented, others, such as viscosity and surface tension, require standardized measurement protocols, which are detailed in Section 3. A summary of known quantitative data is presented below.
Table 1: Summary of Physicochemical Data for 1-Hexylimidazole
| Property | Value | Source(s) |
| IUPAC Name | 1-hexyl-1H-imidazole | [1] |
| CAS Number | 33529-01-0 | [1] |
| Molecular Formula | C₉H₁₆N₂ | [1][2][3] |
| Molar Mass | 152.24 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [2][3][4] |
| Density | 0.86 - 0.96 g/cm³ (at 20-25°C) | [2][3][4] |
| Boiling Point | 256 - 262 °C (at 760 mmHg) 135 - 136 °C (at 24 mmHg) | [2][3][4] |
| Flash Point | 117 - 124 °C | [2][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol, dichloromethane | [2] |
| pKa (Predicted) | 7.20 ± 0.12 | [3][4] |
| LogP (XLogP3) | 2.3 - 2.46 | [5] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing 1-hexylimidazole is the N-alkylation of imidazole. This reaction leverages the nucleophilicity of the deprotonated imidazole ring to displace a halide from an alkyl chain.
Expertise-Driven Rationale
The choice of a strong base (like sodium hydroxide or potassium hydroxide) in a polar solvent (like acetonitrile or ethanol) is critical. The base must be potent enough to deprotonate imidazole (pKa of the conjugate acid is ~7), forming the highly nucleophilic imidazolide anion. The solvent must solubilize both the ionic imidazolide and the nonpolar 1-bromohexane to facilitate the Sₙ2 reaction. Acetonitrile is often preferred as it is a polar aprotic solvent that promotes Sₙ2 kinetics without interfering with the nucleophile. The subsequent purification by vacuum distillation is essential because the boiling point of 1-hexylimidazole is high at atmospheric pressure, and heating to such temperatures (~260 °C) can risk thermal degradation.[2][4] Lowering the pressure significantly reduces the boiling point, allowing for a safer and more efficient purification.[3]
Detailed Synthesis Protocol
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add imidazole (1.0 eq) and potassium hydroxide (KOH, 1.2 eq).
-
Solvent Addition: Add 250 mL of anhydrous acetonitrile to the flask.
-
Deprotonation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to allow for the formation of the potassium imidazolide salt.
-
Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the suspension via an addition funnel over 20 minutes. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated potassium bromide (KBr) salt.
-
Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting crude oil in 150 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining salts and water-soluble impurities.
-
Drying and Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 1-hexylimidazole. Purify the crude product via vacuum distillation (e.g., at ~24 mmHg, the product will distill at 135-136 °C) to obtain the final, high-purity liquid.[3][7]
Visualization of Purification Workflow
The following diagram outlines the critical post-synthesis steps to isolate and purify 1-hexylimidazole.
Caption: Workflow for the purification of 1-Hexylimidazole.
Protocols for Physicochemical Characterization
Accurate and reproducible characterization is paramount for quality control and for understanding the behavior of 1-hexylimidazole in various applications.[8][9][10] The following protocols describe standard, self-validating methods for key properties.
Density Measurement
-
Principle: Density is determined by accurately measuring the mass of a known volume of the liquid at a constant temperature.
-
Methodology (Oscillating U-tube Densitometer):
-
Calibration: Calibrate the instrument using dry air and deionized water at the target temperature (e.g., 25.0 ± 0.1 °C). The instrument uses the known densities of these standards to establish a calibration curve.
-
Sample Injection: Inject the 1-hexylimidazole sample into the thermostatted U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the contained liquid.
-
Validation: Re-measure a known standard (e.g., water) after a set of sample measurements to ensure the calibration has not drifted.
-
Viscosity Determination
-
Principle: Dynamic viscosity is a measure of a fluid's internal resistance to flow. A rotational viscometer measures the torque required to rotate a spindle submerged in the fluid at a constant speed.[11][12]
-
Methodology (Rotational Viscometer):
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For a low-viscosity liquid like 1-hexylimidazole, a small spindle and higher speeds are typically required.
-
Temperature Control: Place the sample in a temperature-controlled water bath and allow it to thermally equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as viscosity is highly temperature-dependent.
-
Measurement: Immerse the spindle in the sample to the marked level. Begin rotation and allow the reading to stabilize. The instrument software will calculate the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) based on the measured torque, spindle geometry, and rotational speed.
-
Validation: The measurement is considered valid if the torque reading is within the optimal range for the instrument (typically 10-95%).[11] Multiple readings at different speeds can be taken to check for Newtonian behavior.
-
Refractive Index Measurement
-
Principle: The refractive index (n) is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of a liquid.
-
Methodology (Abbe Refractometer):
-
Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water (n ≈ 1.333 at 20°C).
-
Sample Application: Place 2-3 drops of 1-hexylimidazole onto the clean, dry prism surface of the refractometer.
-
Temperature Equilibration: Allow the sample to equilibrate to the prism's temperature, which is controlled by a circulating water bath (e.g., 20.0 ± 0.1 °C).
-
Reading: Look through the eyepiece and adjust the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs. Read the refractive index value from the scale. Digital refractometers perform this process automatically.
-
Surface Tension Measurement
-
Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method measures the force required to detach a platinum-iridium ring from the liquid's surface.[13][14]
-
Methodology (Tensiometer with Du Noüy Ring):
-
Instrument Setup & Cleaning: Ensure the platinum ring is meticulously cleaned by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic residues.
-
Sample Preparation: Place the 1-hexylimidazole sample in a clean glass vessel within the instrument's thermostatted chamber.
-
Measurement: Immerse the ring below the surface of the liquid. The instrument will then slowly raise the ring. The force required to pull the ring through the interface increases until it reaches a maximum just before the liquid lamella breaks.
-
Calculation: The software calculates the surface tension (in mN/m) from this maximum force, applying a correction factor based on the ring dimensions and the density of the liquid.
-
Applications in Drug Development & Material Science
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[15] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in π-stacking interactions, allowing for versatile binding to biological targets. 1-Hexylimidazole serves as a key intermediate for creating more complex derivatives where the hexyl chain can be used to tune lipophilicity, a critical parameter for controlling a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[15] Derivatives have shown promise as potential antifungal, antimicrobial, and antitumor agents.[15]
Furthermore, 1-hexylimidazole is a primary precursor in the synthesis of 1-hexyl-3-methylimidazolium ([C₆mim]⁺) based ionic liquids.[16] These ILs are explored as "green" solvents, electrolytes, and corrosion inhibitors due to their low vapor pressure, high thermal stability, and tunable properties. The physicochemical properties of the 1-hexylimidazole starting material directly impact the synthesis and final properties of the resulting ionic liquid.
Conclusion
1-Hexylimidazole is a compound of significant industrial and academic interest. This guide has consolidated its key physicochemical properties and provided robust, field-proven protocols for its synthesis and characterization. By understanding and applying these principles, researchers and developers can better harness the potential of this versatile molecule to create next-generation pharmaceuticals, advanced materials, and more efficient chemical processes.
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